molecular formula C30H33FN8O2S B607656 Ziritaxestat CAS No. 1628260-79-6

Ziritaxestat

Cat. No. B607656
CAS RN: 1628260-79-6
M. Wt: 588.7064
InChI Key: REQQVBGILUTQNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ziritaxestat is a small-molecule, selective autotaxin inhibitor . It has shown promising results in a phase 2a study including 23 patients with Idiopathic Pulmonary Fibrosis (IPF) .


Synthesis Analysis

Ziritaxestat has been trialed for the treatment of idiopathic pulmonary fibrosis (IPF) and Systemic Sclerosis (SSc) . It has shown significant reduction in the modified Rodnan skin score (MRSS) at week 24 .


Molecular Structure Analysis

Ziritaxestat is a synthetic organic compound . It is a selective autotaxin inhibitor .


Chemical Reactions Analysis

Ziritaxestat is a substrate of cytochrome P450 3A4 (CYP3A4) and P-glycoprotein and a weak inhibitor of the CYP3A4 and OATP1B1 pathways . It has been predicted that ziritaxestat could be a victim or perpetrator of drug–drug interactions (DDIs) .

Scientific Research Applications

Treatment of Idiopathic Pulmonary Fibrosis (IPF)

Ziritaxestat is a novel autotaxin inhibitor that has shown promising results in the treatment of Idiopathic Pulmonary Fibrosis (IPF). In the ISABELA 1 and 2 randomized clinical trials, it was found that Ziritaxestat was well tolerated and those treated with Ziritaxestat demonstrated a smaller mean .

Improvement of Lung Function

Ziritaxestat has been associated with improvements in lung function in patients with IPF. The drug’s mechanism of action, which involves the inhibition of autotaxin, contributes to its potential to enhance lung function .

Reduction of Disease Progression

Logistic regression analysis was used to assess the proportion of patients with disease progression at week 52. The results indicated that Ziritaxestat could potentially reduce the progression of IPF .

Potential Drug-Drug Interaction

A drug-drug interaction of unknown etiology has been reported for the combination of pirfenidone and nintedanib in a phase II study. Over 30% of the IPF population are estimated to be on statin therapy, most commonly on simvastatin, atorvastatin, rosuvastatin, and pravastatin .

Autotaxin Inhibition

Ziritaxestat is a small-molecule, selective autotaxin inhibitor. Autotaxin is an enzyme that has been implicated in various physiological and pathological processes, including the pathogenesis of IPF .

Potential for Combination Therapy

Given the reported drug-drug interaction with pirfenidone and nintedanib, there is potential for Ziritaxestat to be used in combination therapy for IPF. However, further research is needed to fully understand the implications of this interaction .

Mechanism of Action

Target of Action

Ziritaxestat primarily targets the enzyme Autotaxin . Autotaxin is involved in the production of Lysophosphatidic Acid (LPA) , a fatty signaling molecule with pro-fibrotic effects . The levels of both Autotaxin and LPA are elevated in the lungs of people with Idiopathic Pulmonary Fibrosis (IPF), and are associated with fibrotic conditions .

Mode of Action

Ziritaxestat works by suppressing the activity of Autotaxin . By blocking Autotaxin, Ziritaxestat is expected to reduce LPA levels and its pro-fibrotic signals . This action ultimately aims to halt or slow tissue fibrosis .

Biochemical Pathways

The inhibition of Autotaxin by Ziritaxestat leads to a decrease in the production of LPA . LPA mediates its effects through at least six G-protein coupled receptors . One of these receptors, LPA1 , has been found to promote epithelial cell apoptosis after lung injury . Therefore, the reduction of LPA levels by Ziritaxestat could potentially mitigate this effect.

Pharmacokinetics

It has been shown to have a favorable pharmacological profile . In a first-in-human Phase 1 trial involving 40 healthy men, both single and multiple doses of Ziritaxestat were generally safe and well-tolerated, and resulted in a dose-dependent drop in LPA levels .

Result of Action

The primary result of Ziritaxestat’s action is the reduction of LPA levels, which in turn reduces pro-fibrotic signals . This can potentially halt or slow tissue fibrosis . In a Phase 2a FLORA trial, three months of treatment with Ziritaxestat were generally safe and well-tolerated, and effectively prevented lung function decline, as assessed with forced vital capacity (FVC) .

Action Environment

The action of Ziritaxestat is influenced by the environment within the lungs of individuals with IPF, where the levels of Autotaxin and LPA are elevated . The efficacy of Ziritaxestat may also be influenced by other factors such as the presence of other medications, the patient’s overall health status, and genetic factors.

Safety and Hazards

Ziritaxestat should be handled with care to avoid inhalation and contact with skin, eyes, and clothing as it may be an irritant . It was well tolerated in clinical trials .

Future Directions

The pharmacotherapeutic landscape for IPF is moving forward with a number of new drugs currently in clinical development . Ziritaxestat has shown promising results in phase 2a studies and could be a part of this future landscape .

properties

IUPAC Name

2-[[2-ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]-methylamino]-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33FN8O2S/c1-4-24-29(35(3)30-34-27(25(14-32)42-30)20-5-7-21(31)8-6-20)39-15-22(13-19(2)28(39)33-24)37-11-9-36(10-12-37)18-26(41)38-16-23(40)17-38/h5-8,13,15,23,40H,4,9-12,16-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQQVBGILUTQNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C=C(C=C(C2=N1)C)N3CCN(CC3)CC(=O)N4CC(C4)O)N(C)C5=NC(=C(S5)C#N)C6=CC=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33FN8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ziritaxestat

CAS RN

1628260-79-6
Record name Ziritaxestat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628260796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ziritaxestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15403
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ZIRITAXESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I02418V13W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.